Cas no 89951-56-4 (5-Amino-2-chlorobenzyl alcohol)

5-Amino-2-chlorobenzyl alcohol is a versatile intermediate in organic synthesis, characterized by its amino and hydroxyl functional groups attached to a chlorinated benzene ring. This compound is particularly valuable in pharmaceutical and agrochemical applications, where it serves as a key building block for the synthesis of more complex molecules. The presence of both amino and hydroxyl groups allows for further functionalization, enabling the production of derivatives with tailored properties. Its chlorinated aromatic ring enhances reactivity in substitution reactions, making it a useful precursor in fine chemical manufacturing. The compound is typically handled under controlled conditions due to its reactive nature, ensuring stability and purity for downstream applications.
5-Amino-2-chlorobenzyl alcohol structure
89951-56-4 structure
Product Name:5-Amino-2-chlorobenzyl alcohol
CAS No:89951-56-4
MF:C7H8ClNO
MW:157.597520828247
MDL:MFCD05664329
CID:712551
PubChem ID:13567962
Update Time:2025-05-24

5-Amino-2-chlorobenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • (5-Amino-2-chlorophenyl)methanol
    • 2-Chloro-5-aminobenzyl alcohol
    • 5-amino-2chloro benzyl alcohol
    • 5-AMino-2-chlorobenzyl alcohol
    • 2-Chloro-5-aminobenzenemethanol
    • 4-Chloro-3-(hydroxymethyl)aniline
    • 5-Amino-2-chlorobenzenemethanol (ACI)
    • J-516685
    • MFCD05664329
    • Z394691946
    • (5-amino-2-chloro-phenyl)-methanol
    • 5-Amino-2-chlorobenyl alcohol,97%
    • 5-amino-2-chlorobenzyl alcohol;5-amino-2-chlorbenzyl alcohol;
    • 5-Amino-2-chlorobenzyl alcohol, 97%
    • CS-0060202
    • SB76624
    • EN300-1228969
    • 5-amino-2chlorobenzylalcohol
    • LURSRRLUCSSCHJ-UHFFFAOYSA-N
    • DTXSID60544011
    • F5608-0066
    • SCHEMBL444686
    • 4-chloro-5-hydroxymethyl aniline
    • 89951-56-4
    • AS-33186
    • AKOS009358232
    • 5-AMINO-2-CHLOROBENYL ALCOHOL
    • 5-Amino-2-chlorobenzylalcohol
    • 5-Amino-2-chlorobenzyl alcohol
    • MDL: MFCD05664329
    • Inchi: 1S/C7H8ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2
    • InChI Key: LURSRRLUCSSCHJ-UHFFFAOYSA-N
    • SMILES: ClC1C(CO)=CC(N)=CC=1

Computed Properties

  • Exact Mass: 157.02900
  • Monoisotopic Mass: 157.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.341±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 119-123 °C (lit.)
  • Boiling Point: 326°C at 760 mmHg
  • Flash Point: 151°C
  • Refractive Index: 1.63
  • Solubility: Slightly soluble (7.9 g/l) (25 º C),
  • PSA: 46.25000
  • LogP: 1.99570

5-Amino-2-chlorobenzyl alcohol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

5-Amino-2-chlorobenzyl alcohol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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5-Amino-2-chlorobenzyl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium Solvents: Water ;  7 min, reflux
Reference
Chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes using carbon-supported palladium catalytic system in water
Zeynizadeh, Behzad; Mohammad Aminzadeh, Farkhondeh; Mousavi, Hossein, Research on Chemical Intermediates, 2021, 47(8), 3289-3312

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, 40 - 45 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  40 - 45 °C
1.3 Reagents: Boron trifluoride etherate ,  tert-Butyl nitrite Solvents: Tetrahydrofuran ;  5 min, rt; 60 min, rt
Reference
The structural influence in the stability of polymer-bound diazonium salts
Brase, Stefan; Dahmen, Stefan; Popescu, Crisan; Schroen, Maarten; Wortmann, Franz-Josef, Chemistry - A European Journal, 2004, 10(21), 5285-5296

Production Method 3

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Reference
Synthesis, Antimalarial Activity, and Preclinical Pharmacology of a Novel Series of 4'-Fluoro and 4'-Chloro Analogues of Amodiaquine. Identification of a Suitable "Back-Up" Compound for N-tert-Butyl Isoquine
O'Neill, Paul M.; Shone, Alison E.; Stanford, Deborah; Nixon, Gemma; Asadollahy, Eghbaleh; et al, Journal of Medicinal Chemistry, 2009, 52(7), 1828-1844

Production Method 4

Reaction Conditions
1.1 Reagents: Iron Solvents: Acetic acid ;  3 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
New Hits as Antagonists of GPR103 Identified by HTS
Nordqvist, Anneli; Kristensson, Lisbeth; Johansson, Kjell E.; Isaksson da Silva, Krystle; Fex, Tomas; et al, ACS Medicinal Chemistry Letters, 2014, 5(5), 527-532

Production Method 5

Reaction Conditions
1.1 Reagents: Iron Solvents: Ethanol ,  Water
Reference
Synthesis of antileukemic 2-[2-(indol-2-yl)vinyl]-1-benzofuran and -benzo[b]thiophenes
Dann, Otto; Char, Helmut; Fleischmann, Paul; Fricke, Helmut, Liebigs Annalen der Chemie, 1986, (3), 438-55

5-Amino-2-chlorobenzyl alcohol Raw materials

5-Amino-2-chlorobenzyl alcohol Preparation Products

5-Amino-2-chlorobenzyl alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:89951-56-4)5-Amino-2-chlorobenzyl alcohol
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Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):861.0/261.0
Email:sales@amadischem.com

Additional information on 5-Amino-2-chlorobenzyl alcohol

Introduction to 5-Amino-2-chlorobenzyl alcohol (CAS No. 89951-56-4)

5-Amino-2-chlorobenzyl alcohol, identified by the Chemical Abstracts Service Number (CAS No.) 89951-56-4, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound, featuring both an amino group and a chloro substituent on a benzyl alcohol backbone, has garnered attention due to its versatile applications in drug development and molecular biology research.

The structural attributes of 5-Amino-2-chlorobenzyl alcohol make it a valuable building block for synthesizing more complex molecules. The presence of the amino group (-NH₂) provides a nucleophilic site for further functionalization, while the chloro group (-Cl) serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactivity patterns are particularly useful in constructing biaryl structures, which are prevalent in many bioactive compounds.

In recent years, the demand for specialized intermediates like 5-Amino-2-chlorobenzyl alcohol has surged, driven by advancements in medicinal chemistry and the discovery of novel therapeutic targets. Researchers have leveraged this compound to develop inhibitors targeting various disease pathways, including oncology and neurodegenerative disorders. The benzyl alcohol moiety itself is often employed to enhance solubility and bioavailability of drug candidates, making it a preferred choice for medicinal chemists.

One notable application of 5-Amino-2-chlorobenzyl alcohol is in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases. By incorporating this intermediate into drug molecules, scientists have been able to design potent inhibitors with improved selectivity and efficacy. For instance, derivatives of 5-Amino-2-chlorobenzyl alcohol have been reported to exhibit inhibitory activity against tyrosine kinases, which are critical in cancer signaling pathways.

Another area where 5-Amino-2-chlorobenzyl alcohol has shown promise is in the development of antibodies-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine monoclonal antibodies with cytotoxic payloads. The benzyl alcohol part of this compound can be used to link the antibody moiety with the drug payload, ensuring proper pharmacokinetics and tumor-specific delivery. Recent studies have demonstrated that ADCs incorporating 5-Amino-2-chlorobenzyl alcohol derivatives exhibit enhanced antitumor activity in preclinical models.

The synthetic utility of 5-Amino-2-chlorobenzyl alcohol extends beyond pharmaceutical applications. In materials science, this compound has been utilized as a precursor for synthesizing functional polymers and coatings. The amino and chloro groups allow for polymerization via various methods, resulting in materials with tailored properties such as biodegradability or conductivity. These advancements highlight the broad applicability of 5-Amino-2-chlorobenzyl alcohol across multiple scientific disciplines.

From a chemical perspective, the reactivity of 5-Amino-2-chlorobenzyl alcohol has been extensively studied to optimize synthetic routes. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have been widely employed to introduce new functionalities onto the benzene ring or the benzyl alcohol moiety. These transformations have enabled the rapid diversification of molecular libraries, facilitating high-throughput screening for novel bioactive compounds.

The safety profile of 5-Amino-2-chlorobenzyl alcohol is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling protocols must be followed to prevent unintended reactions or exposure. Researchers typically employ inert atmospheres and controlled reaction conditions when working with this intermediate to ensure reproducibility and safety.

In conclusion, 5-Amino-2-chlorobenzyl alcohol (CAS No. 89951-56-4) represents a cornerstone intermediate in modern synthetic chemistry. Its unique structural features enable diverse applications across pharmaceuticals, materials science, and biotechnology. As research continues to uncover new methodologies for its utilization, the importance of this compound is expected to grow further, solidifying its role as an indispensable tool in scientific innovation.

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Amadis Chemical Company Limited
(CAS:89951-56-4)5-Amino-2-chlorobenzyl alcohol
A22464
Purity:99%/99%
Quantity:100g/25g
Price ($):861.0/261.0
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